2,5-Dibromopyrimidin-4-amine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research
Pyrimidine, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. gsconlinepress.combohrium.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) and riboflavin, and a vast array of therapeutic agents. gsconlinepress.comignited.in The pyrimidine nucleus is considered a "privileged scaffold" because its structural framework is frequently found in molecules with a wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. bohrium.comnih.govmdpi.com The ability of the pyrimidine ring to form hydrogen bonds and engage in various intermolecular interactions allows for its effective binding to diverse biological targets. ignited.in This inherent versatility has driven extensive research into the synthesis and functionalization of pyrimidine derivatives to develop novel drugs and functional materials. gsconlinepress.comnih.gov
Overview of Halogenated Aminopyrimidines in Synthetic Chemistry
The introduction of halogen atoms onto the pyrimidine ring, particularly in conjunction with an amino group, creates a class of compounds known as halogenated aminopyrimidines. These molecules are highly valuable building blocks in organic synthesis. numberanalytics.com Halogenation significantly alters the electronic properties of the pyrimidine ring, influencing its reactivity and providing handles for further chemical transformations. numberanalytics.com The presence of halogens, such as bromine, allows for a variety of cross-coupling reactions, nucleophilic substitutions, and other functionalization strategies. google.com Aminopyrimidines themselves are a crucial class of heterocycles with broad applications in medicinal and organic chemistry, often serving as key precursors in the synthesis of more complex fused heterocyclic systems. researchgate.netrsc.org The combination of halogen and amine functionalities on a pyrimidine core thus offers a powerful platform for the construction of diverse molecular architectures.
Rationale for Focused Research on 2,5-Dibromopyrimidin-4-amine
The specific compound, this compound, has garnered focused research interest due to its unique structural features. The presence of two bromine atoms at positions 2 and 5 offers differential reactivity, allowing for selective chemical modifications. This di-brominated scaffold provides a versatile platform for creating a library of derivatives by targeting one bromine atom over the other or by reacting with both. The 4-amino group further adds to the molecule's synthetic potential, enabling a range of derivatization reactions. libretexts.org This strategic placement of functional groups makes this compound a highly attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 1823379-09-4 |
| Molecular Formula | C4H3Br2N3 |
| Molecular Weight | 252.89 g/mol |
| MDL Number | MFCD24873162 |
Current Research Landscape and Challenges in Derivatization of this compound
The current research landscape for this compound is centered on exploring its synthetic utility. Chemists are actively developing new methods for its derivatization to access a wider range of functionalized pyrimidines. However, this process is not without its challenges.
One of the primary hurdles is achieving regioselectivity in reactions involving the two bromine atoms. Controlling which bromine atom reacts first is crucial for synthesizing specific target molecules. Another challenge lies in the potential for side reactions involving the amino group. Protecting the amino group may be necessary for certain transformations, adding extra steps to the synthetic route. libretexts.org
Furthermore, the derivatization of amines, in general, can be complex. Issues such as the need for specific reaction conditions, the potential for multiple products, and the stability of the resulting derivatives are all factors that researchers must consider. researchgate.netnih.gov For instance, the choice of derivatizing reagent and reaction conditions can significantly impact the yield and purity of the final product. nih.gov Overcoming these challenges requires a deep understanding of the reactivity of halogenated aminopyrimidines and the development of robust and selective synthetic methodologies. The successful derivatization of this compound holds the key to unlocking its full potential in the creation of novel and impactful chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromopyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPKHASADAHXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dibromopyrimidin 4 Amine and Its Structural Analogs
Strategies for the Construction of the 2,5-Dibromopyrimidin-4-amine Core
The fundamental structure of this compound can be assembled through several strategic pathways. These methods primarily involve either the introduction of an amino group to a pre-brominated pyrimidine (B1678525) scaffold or the selective bromination of an existing aminopyrimidine.
One of the most direct methods for synthesizing substituted aminopyrimidines is through the nucleophilic aromatic substitution (SNAr) of a polyhalogenated pyrimidine. In this approach, a di- or tri-brominated pyrimidine serves as the electrophile, which reacts with an amine source. For instance, starting from 2,5-dibromopyrimidine, an SNAr type amination can be employed to introduce an amino group at a specific position, leading to the formation of 2-aminopyrimidine derivatives. nih.gov The reactivity of the halogen atoms on the pyrimidine ring is influenced by the electronic effects of the ring nitrogens, making certain positions more susceptible to nucleophilic attack. The choice of solvent and base is critical in facilitating this transformation and controlling the regioselectivity of the amination.
An alternative strategy begins with a pyrimidin-4-amine core, followed by the regioselective introduction of two bromine atoms. The amino group is an activating, ortho-para director in electrophilic aromatic substitution. Consequently, direct bromination of pyrimidin-4-amine would be expected to occur at the positions electronically activated by the amine. The C-5 position is particularly activated. Various brominating agents have been developed for the selective bromination of pyrimidine and related heterocyclic systems. mdpi.com
Common reagents used for such transformations include N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBH), and elemental bromine (Br₂) in various solvents. mdpi.comnih.govresearchgate.net The conditions for these reactions, such as solvent, temperature, and the presence of a catalyst, can be fine-tuned to achieve the desired dibrominated product with high selectivity. For example, the bromination of 2-aminopyrimidine, a close structural analog, is a known route for preparing brominated pyrimidines. chemicalbook.com While direct dibromination of pyrimidin-4-amine at the C-2 and C-5 positions simultaneously presents a regiochemical challenge, stepwise bromination or the use of specific catalysts can facilitate the desired outcome.
Table 1: Examples of Brominating Agents for Pyrimidine and Purine Systems
| Brominating Agent | Substrate Type | Typical Conditions | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Pyrimidine & Purine Nucleosides | DMF or Ionic Liquids | nih.gov |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Pyrimidine & Purine Nucleosides | Aprotic solvents (CH₂Cl₂, CH₃CN), Lewis Acid | nih.govresearchgate.net |
| Sodium Monobromoisocyanurate (SMBI) | Pyrimidine & Purine Nucleosides | Aqueous Acetonitrile | mdpi.com |
| Bromine (Br₂) / Water | Pyrimidine Nucleosides | Aqueous solution | nih.gov |
This approach encompasses the reaction between a halogenated pyrimidine precursor and an amine. A key example involves starting with 2,4,5-trichloropyrimidine or a related tribromo-pyrimidine. By carefully controlling reaction conditions, one halogen can be selectively substituted by an amino group. The differential reactivity of the halogen atoms at the C-2, C-4, and C-5 positions allows for regioselective amination. For instance, the C-4 position in 2,4-dichloropyrimidine is often more reactive towards nucleophilic substitution than the C-2 position, allowing for the selective synthesis of 4-amino-2-chloropyrimidine derivatives. thieme-connect.com This intermediate could then undergo a subsequent bromination step or a halogen exchange reaction to yield the final this compound.
Advanced Catalytic Approaches in this compound Synthesis
Modern organic synthesis increasingly relies on transition-metal catalysis to achieve transformations that are difficult under classical conditions. Palladium and copper catalysts are particularly prominent in the synthesis of aminopyrimidines.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly versatile, coupling aryl halides or triflates with a wide range of primary and secondary amines under relatively mild conditions. The synthesis of this compound or its precursors can be achieved by coupling a dibrominated pyrimidine with an ammonia equivalent or a protected amine, followed by deprotection.
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and DavePhos being commonly employed. nih.govrsc.org
Table 2: Key Components of Buchwald-Hartwig Amination for Aryl Amines
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst | nih.gov |
| Ligand | Xantphos, BINAP, XPhos, SPhos | Stabilizes Pd center, facilitates catalytic cycle | wikipedia.orgnih.gov |
| Base | NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄ | Deprotonates the amine for coordination to Pd | libretexts.org |
| Aryl Halide | Aryl bromides, chlorides, iodides | Electrophilic coupling partner | organic-chemistry.org |
| Amine | Primary/Secondary amines, Ammonia equivalents | Nucleophilic coupling partner | organic-chemistry.org |
Copper-based catalysts offer a cost-effective and efficient alternative to palladium for certain C-N bond-forming reactions and C-H halogenations.
Copper-Catalyzed Amination: Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, can be used to synthesize aminopyrimidines. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper(I) or copper(II) catalyst and a ligand, such as 1,10-phenanthroline. nih.gov Oxidative amination of cuprated pyrimidine derivatives is another strategy, where a pyrimidine is first converted to an organocopper intermediate, which then undergoes oxidative coupling with an amine source. nih.gov Copper-mediated C-H amination of 2-arylpyridines has also been demonstrated, showcasing the potential for direct functionalization without a pre-installed halogen. rsc.org
Copper-Catalyzed Halogenation: Copper catalysts are also effective in mediating or catalyzing the halogenation of C-H bonds. nih.gov This can be a powerful tool for the synthesis of brominated pyrimidines from unfunctionalized precursors. These reactions can proceed through various mechanisms, including radical pathways. rsc.org For instance, copper(II) halides can mediate the chlorination and bromination of heterocycles like indolizines with excellent regioselectivity. nih.gov Such protocols could potentially be adapted for the regioselective bromination of the pyrimidine core.
Emerging Organocatalytic Systems for Pyrimidine Functionalization
The direct C-H functionalization of heterocycles like pyrimidine presents a formidable challenge due to the electron-deficient nature of the ring, which often necessitates harsh reaction conditions. nih.govresearchgate.net Organocatalysis has emerged as a powerful alternative to traditional metal-catalyzed methods, offering milder reaction conditions and unique selectivity profiles.
Recent advancements have focused on photochemical organocatalytic approaches for the functionalization of azines, including pyridines and pyrimidines. acs.orgthieme-connect.com A notable strategy involves the use of a dithiophosphoric acid catalyst which performs three distinct catalytic roles: it acts as a Brønsted acid to protonate the nitrogen heterocycle, serves as a single electron transfer (SET) reductant to generate a pyridinyl radical, and functions as a hydrogen atom abstractor to activate the coupling partner. nih.govacs.orgresearchgate.net This dual activation mechanism enables the formation of new C-C bonds with high regioselectivity, which can be divergent from classical Minisci-type reactions. nih.govacs.org
For the specific task of halogenation, organocatalytic systems provide a promising avenue. While direct organocatalytic bromination of this compound is not extensively documented, the principles have been demonstrated on various heterocyclic scaffolds. acs.org These methods often employ a simple organic molecule as a catalyst to activate a halogen source, such as N-bromosuccinimide (NBS), facilitating electrophilic aromatic substitution under mild conditions. acs.org The development of enantioselective halocyclization reactions using organocatalysts further underscores the potential of these systems to create complex chiral molecules from pyrimidine precursors.
| Catalyst Type | Reaction | Substrate Class | Key Features |
| Dithiophosphoric Acid | Photochemical C-H Allylation | Pyridines, Azines | Masters three catalytic tasks (Brønsted acid, SET reductant, HAT abstractor); High regioselectivity. nih.govacs.org |
| Chiral Phosphoric Acids | Enantioselective Radical Addition | Azines | Enables enantioselective C-C bond formation via H-bonding with radical intermediates. nih.gov |
| Amine-based Catalysts | Asymmetric Halocyclization | Olefinic Substrates | Promotes enantioselective formation of halogenated heterocycles. |
| Silylium Ion (in situ) | C-H Alkylation | Azines | Highly reactive catalyst activates azines for C4-selective alkylation. nih.gov |
Sustainable and Green Chemistry Innovations in the Synthesis of this compound
In line with the principles of green chemistry, modern synthetic routes aim to reduce waste, minimize energy consumption, and avoid hazardous solvents. powertechjournal.commdpi.com The synthesis of pyrimidine derivatives has been a fertile ground for such innovations.
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, while frequently improving product yields. mdpi.com The use of microwave irradiation for the synthesis of 2-aminopyrimidines and related halogenated structures is well-established. rsc.orgvnu.edu.vnnih.gov This technique utilizes efficient volumetric heating of the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. mdpi.com
For instance, the synthesis of 5- and 6-substituted 2-aminopyrimidines has been achieved in a single, solvent-free step by treating a β-ketoester with guanidine hydrochloride under microwave irradiation, showcasing the efficiency of this method. rsc.org Similarly, microwave assistance has been successfully applied to the synthesis of brominated heterocycles, suggesting its applicability for the efficient production of this compound. rsc.orgmdpi.commdpi.com The condensation of chalcones with guanidine nitrate to form aminopyrimidines is another reaction significantly accelerated by microwave heating. acs.org
| Pyrimidine Derivative | Method | Reaction Time | Yield |
| 2-Amino-4,6-diarylpyrimidines | Conventional Heating | 6-8 hours | 70-85% |
| 2-Amino-4,6-diarylpyrimidines | Microwave Irradiation | 3-5 minutes | 85-95% |
| 3-Substituted pyrazolo[1,5-a]pyrimidines | Conventional Heating | 12-24 hours | ~65% |
| 3-Substituted pyrazolo[1,5-a]pyrimidines | Microwave Irradiation | 20-40 minutes | >80% nih.gov |
| 7-Arylazo-isothiazolopyridines | Conventional Heating | 3 hours | 74% mdpi.com |
| 7-Arylazo-isothiazolopyridines | Microwave Irradiation | 5 minutes | 92% mdpi.com |
Eliminating solvents from chemical reactions is a primary goal of green chemistry, as it reduces waste, cost, and the environmental impact associated with volatile organic compounds (VOCs). mdpi.com Solvent-free, or "neat," reactions are often facilitated by grinding (mechanochemistry) or by heating the reactant mixture directly, frequently in conjunction with microwave irradiation. vnu.edu.vnoup.com
The synthesis of various 2-(substituted amino)pyrimidines has been successfully demonstrated under solvent- and catalyst-free microwave conditions. oup.com Similarly, multicomponent reactions, which are highly atom-economical, can be performed without a solvent to produce aminopyrido[2,3-d]pyrimidines in good yields and short reaction times. mdpi.com The reaction of 2-amino-4,6-dichloropyrimidine with various amines to produce substituted 2-aminopyrimidine derivatives has also been efficiently conducted under solvent-free conditions, indicating a viable green route for precursors to compounds like this compound. mdpi.com These methods not only enhance the environmental profile of the synthesis but also simplify product isolation and purification.
| Product | Reactants | Conditions | Yield |
| 2-(Substituted amino)pyrimidines | Substituted guanidines, β-diketones | Microwave, Solvent-free, Catalyst-free | High oup.com |
| 4-Substituted aminopyrido[2,3-d]pyrimidines | 2-Aminopyridines, Triethyl orthoformate, Primary amines | 100 °C, Solvent-free | 61-85% mdpi.com |
| 2-Amino-4-(4'-methoxyphenyl)-6-arylpyrimidines | p-Methoxyacetophenone, Benzaldehyde, Guanidine HCl | Microwave, Solvent-free, Solid NaOH | Good vnu.edu.vn |
| 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine derivatives | 2-Amino-4,6-dichloropyrimidine, Anilines | 80-90 °C, Solvent-free | High mdpi.com |
For example, SCMNPs@Urea/Py-CuCl₂ has been used as a reusable heterogeneous magnetic nanocatalyst for the one-pot multicomponent synthesis of pyrano[2,3-d]pyrimidinone derivatives. researchgate.nettandfonline.comdeepdyve.com The catalyst can be easily recovered using an external magnet and reused for at least six cycles without a significant drop in its catalytic activity. tandfonline.com Other nano-catalysts, such as zirconium dioxide and Fe₃O₄-supported systems, have also been employed in green procedures for synthesizing pyridopyrimidine scaffolds. rsc.org These catalysts often allow reactions to be performed in environmentally benign solvents like water or ethanol, further enhancing the sustainability of the process. rsc.org
| Catalyst | Reaction Type | Key Advantage | Reusability |
| SCMNPs@Urea/Py-CuCl₂ | Multicomponent synthesis of pyranopyrimidines | Magnetically separable | 6 runs with no significant activity loss tandfonline.com |
| Zirconium Dioxide Nanoparticles | Multicomponent synthesis of pyridopyrimidines | Heterogeneous, Green procedure | Recyclable rsc.org |
| Fe₃O₄-ZnO-NH₂-PW₁₂O₄₀ | Multicomponent synthesis of pyridopyrimidines | Magnetically separable, Reduced reaction time | Recyclable rsc.org |
| Ni-doped TiO₂ Nanoparticles | Synthesis of 2-aryl-pyrido[2,3-d]pyrimidines | Heterogeneous nano-catalyst | Recyclable rsc.org |
Reactivity and Chemical Transformations of 2,5 Dibromopyrimidin 4 Amine
Nucleophilic Aromatic Substitution (SNAr) Pathways
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para (C2, C4, C6) to the ring nitrogens.
Regioselective Displacement of Halogen Atoms by Nucleophiles
In 2,5-Dibromopyrimidin-4-amine, the two bromine atoms are in electronically distinct positions. The C2-bromine is positioned between two nitrogen atoms, making it highly activated towards nucleophilic attack. Conversely, the C5-bromine is meta to the ring nitrogens and is therefore significantly less activated for a classical SNAr addition-elimination mechanism.
Consequently, it is anticipated that nucleophilic attack will occur with high regioselectivity at the C2 position. A wide range of nucleophiles, including alkoxides, thiolates, and amines, would be expected to displace the C2-bromide under relatively mild conditions, leaving the C5-bromide intact. This selective reactivity allows for sequential functionalization of the pyrimidine core.
Expected Regioselectivity in SNAr Reactions:
| Position | Leaving Group | Electronic Activation | Expected Reactivity |
|---|---|---|---|
| C2 | Bromine | Activated (ortho/para to N) | High |
Amination Reactions of this compound and its Derivatives
Amination, a specific type of SNAr reaction using an amine as the nucleophile, is a crucial method for constructing C-N bonds. For this compound, amination is predicted to follow the same regioselective pattern, with the incoming amine preferentially displacing the bromine atom at the C2 position. This would lead to the formation of a 2,4-diamino-5-bromopyrimidine derivative. The reaction conditions would typically involve heating the substrate with the desired primary or secondary amine, sometimes in the presence of a base to neutralize the HBr byproduct.
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, and halogenated pyrimidines are excellent substrates for these transformations.
Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is widely used for creating biaryl structures. google.com In the case of this compound, a clear difference in reactivity between the two C-Br bonds is expected. The C2-Br bond is more susceptible to oxidative addition to the Palladium(0) catalyst due to its higher electrophilicity.
This reactivity difference allows for selective, stepwise coupling. A mono-coupling reaction can be achieved at the C2 position under carefully controlled conditions (e.g., lower temperatures, specific catalyst/ligand systems). A subsequent, second Suzuki-Miyaura coupling at the less reactive C5 position would require more forcing conditions, such as higher temperatures or a more active catalyst system. This stepwise approach enables the synthesis of unsymmetrically substituted 2,5-diaryl-4-aminopyrimidines. Studies on analogous dihalopyrimidines and other dihaloheterocycles have established the feasibility of such regioselective and double cross-coupling strategies. nih.gov
Sonogashira Coupling for Ethynylation
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. uq.edu.aucas.orgscribbr.com Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this compound is dictated by the relative reactivity of the C-Br bonds.
The C2-Br position is the more reactive site and is expected to undergo Sonogashira coupling preferentially. This allows for the selective introduction of an alkynyl group at the C2 position. A subsequent coupling at the C5 position could be performed under more rigorous conditions to yield a dialkynylated product. This stepwise functionalization is a valuable strategy in the synthesis of complex molecules for materials science and medicinal chemistry. Research on polyhalogenated pyridines has demonstrated the viability of chemoselective Sonogashira couplings based on the differential reactivity of halogen atoms at various ring positions.
Chan-Lam Coupling for Diverse Heteroatom Functionalization
The Chan-Lam coupling is a copper-catalyzed reaction that typically forms a bond between a carbon atom of a boronic acid and a heteroatom (N, O, S) from a nucleophile. Unlike the previously discussed reactions that functionalize the C-Br bonds, the Chan-Lam coupling offers a pathway to directly functionalize the C4-amino group of this compound.
The primary amine at the C4 position is a suitable substrate for N-arylation via Chan-Lam coupling with various aryl boronic acids. This reaction would create a C-N bond, resulting in a 4-(diaryl)amino-2,5-dibromopyrimidine derivative, while leaving the two bromine atoms available for further transformations. This reaction is typically performed under mild conditions, often open to the air, using a copper salt like copper(II) acetate.
Other Transition-Metal Catalyzed Functionalizations (e.g., C-H Activation)
Beyond classical cross-coupling reactions, this compound is a substrate for more advanced transition-metal-catalyzed transformations, most notably directed C-H functionalization. The pyrimidine core possesses a single C-H bond at the C6 position, which is the primary target for such reactions. The regioselectivity is often controlled by the directing capacity of the pyrimidine nitrogen atoms or the exocyclic amino group.
Palladium-catalyzed C-H activation is a prominent strategy for functionalizing pyrimidines. rsc.orgrsc.org In substrates like this compound, the catalyst is typically directed to the C6-H bond. The general mechanism involves the formation of a palladacycle intermediate, facilitated by coordination of the palladium catalyst to a nitrogen atom (either the N1 of the pyrimidine or the exocyclic amine). This is followed by C-H bond cleavage, often through a concerted metalation-deprotonation (CMD) pathway, to form a stable five- or six-membered cyclometalated species. This intermediate then undergoes further reaction, such as coupling with aryl halides or alkenes, before reductive elimination regenerates the catalyst and yields the C6-functionalized product. rsc.orgnih.gov
While specific examples detailing the C-H activation of this compound itself are not extensively documented in readily available literature, studies on analogous N-alkyl-2-aminopyrimidines demonstrate highly regioselective palladium-catalyzed arylation and olefination at the C5-position, which corresponds to the C6-position in the target molecule's numbering system. rsc.org These transformations highlight the feasibility of activating C-H bonds on the pyrimidine ring even in the presence of reactive C-Br bonds, showcasing the selectivity achievable with appropriate directing groups and catalytic systems. rsc.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial to favor C-H activation over the more conventional oxidative addition at the C-Br sites.
| Reaction Type | Catalyst/Reagents | Position of Functionalization | Mechanistic Feature |
| C-H Arylation | Pd(OAc)₂, Ligand, Base, Aryl Halide | C6 | Directed C-H activation via palladacycle intermediate |
| C-H Olefination | Pd(OAc)₂, Ligand, Base, Alkene | C6 | Heck-type reaction following C-H activation |
| C-H Amination | Rh(III) or Ru(II) catalysts | C6 | Potential for directed C-H amination, though less common |
Electrophilic Aromatic Substitution and Radical Reactions on the Pyrimidine Ring
Electrophilic Aromatic Substitution (EAS):
The pyrimidine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution. However, the reactivity is significantly modulated by its substituents. In this compound, the 4-amino group is a powerful activating, ortho-, para-directing group, while the two bromine atoms are deactivating but also ortho-, para-directing. The strong activating effect of the amino group dominates, directing potential electrophiles to the C5 (ortho) and C6 (para) positions. Since the C5 position is blocked by a bromine atom, any EAS reaction is strongly directed to the C6 position.
Radical Reactions:
The pyrimidine ring of this compound can participate in radical reactions, primarily through two pathways: radical substitution at the C6-H bond or reactions involving the carbon-bromine bonds.
Hydrogen Abstraction: Radical species can abstract the hydrogen atom from the C6 position to form a pyrimidinyl radical. This radical can then be trapped by other reagents in the system. For instance, radical hydroarylation of olefins can be achieved using heteroaryl radicals generated from the corresponding halides. nih.gov The nature of the pyridyl or pyrimidinyl radical (electrophilic or nucleophilic) can be influenced by the solvent, dictating its reactivity with different types of alkenes. nih.gov
Reactions at C-Br Bonds: The C-Br bonds can undergo homolytic cleavage under thermal or photochemical conditions, particularly in the presence of a radical initiator, to form a pyrimidinyl radical. libretexts.org This is a common pathway in radical dehalogenation reactions using reagents like tributyltin hydride. nih.gov Furthermore, the Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism, involves the generation of an aryl radical from a diazonium salt, demonstrating a pathway for C-Br bond formation that involves radical intermediates. wikipedia.org
Functional Group Interconversions Involving Amine and Halogen Sites
The amine and halogen functional groups on the this compound scaffold offer versatile handles for further chemical modification through various interconversion reactions.
Transformations of the 4-Amino Group:
The primary aromatic amino group at the C4 position is a key site for functionalization. The most significant transformation is diazotization, followed by substitution, known as the Sandmeyer or related reactions. organic-chemistry.orgbyjus.com
Diazotization-Sandmeyer Reaction: Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a pyrimidine-4-diazonium salt. byjus.comnih.gov This highly reactive intermediate is typically used immediately without isolation. Subsequent treatment with copper(I) salts can replace the diazonium group with various nucleophiles. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com
Halogen Exchange: Using CuCl or CuBr allows for the conversion of the amino group into a chloro or bromo substituent, respectively.
Cyanation: Reaction with CuCN introduces a nitrile group, yielding 2,5-dibromopyrimidine-4-carbonitrile.
Hydroxylation: Heating the diazonium salt in aqueous acid can introduce a hydroxyl group, forming 2,5-dibromopyrimidin-4-ol.
| Starting Group | Reagents | Product Group | Reaction Name |
| -NH₂ | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | -Cl | Sandmeyer Reaction |
| -NH₂ | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | -Br | Sandmeyer Reaction |
| -NH₂ | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | -CN | Sandmeyer Reaction |
| -NH₂ | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Δ | -OH | Hydrolysis of Diazonium Salt |
Transformations of the Bromo Groups:
The bromine atoms at the C2 and C5 positions are excellent leaving groups, primarily in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. While cross-coupling falls outside the scope of direct interconversion, SNAr provides a direct pathway for substitution. The C2 and C5 positions exhibit different reactivities due to their electronic environment.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions. The C2 position is generally less reactive towards nucleophilic attack than the C4/C6 positions due to electronic factors. stackexchange.comstackexchange.com However, the relative reactivity of the C2 and C5 halogens in this specific molecule would be influenced by the activating/deactivating properties of the other substituents. Strong nucleophiles like alkoxides, thiolates, or amines can displace the bromide ions, typically under thermal conditions. The substitution of a halogen on a pyrimidine ring by an amine often requires acidic conditions or proceeds more readily in green solvents like water with a suitable base. researchgate.net
Mechanistic Investigations of Key Reactions of this compound
Understanding the reaction pathways and the nature of intermediates is crucial for predicting and controlling the reactivity of this compound.
C-H Activation: The mechanism for palladium-catalyzed C-H functionalization at the C6 position is believed to proceed through a chelation-assisted pathway. rsc.orgnih.gov The reaction is initiated by the coordination of the palladium catalyst to a nitrogen atom of the substrate. This brings the metal center into proximity with the C6-H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. This organometallic intermediate is the key to regioselectivity. It then engages in the catalytic cycle, for example, by reacting with an aryl halide via oxidative addition, followed by reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst. rsc.org
Electrophilic Aromatic Substitution: The mechanism follows the classical SEAr pathway. An electrophile (E⁺) attacks the π-system of the pyrimidine ring at the electron-rich C6 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and, importantly, onto the exocyclic amino group, which provides significant stabilization. The reaction is completed by the rapid loss of a proton (H⁺) from the C6 position, which restores the aromaticity of the ring and yields the 6-substituted product.
Sandmeyer Reaction: This reaction proceeds through a radical mechanism. wikipedia.org The initial diazotization of the 4-amino group forms a pyrimidinediazonium ion. A single-electron transfer from the copper(I) catalyst (e.g., CuCl) to the diazonium ion generates a pyrimidinyl radical at the C4 position, with the loss of stable nitrogen gas (N₂). wikipedia.org This radical then abstracts a halogen atom from a copper(II) species (e.g., CuCl₂) to form the final 4-halopyrimidine product and regenerate the Cu(I) catalyst, thus completing the catalytic cycle. wikipedia.org The involvement of radical intermediates is supported by the frequent observation of biaryl side products in similar reactions.
The reactivity and regioselectivity of this compound are governed by a delicate balance of steric and electronic effects exerted by its substituents. nih.gov
Electronic Effects:
The 4-amino group exerts a strong +M (mesomeric) effect, donating electron density into the pyrimidine ring. This effect significantly activates the ring towards electrophilic attack and is the primary driver for directing substitution to the C6 position.
The pyrimidine nitrogens are strongly electronegative, exerting a powerful -I (inductive) effect that withdraws electron density from the ring. This makes the pyrimidine core inherently electron-deficient and susceptible to nucleophilic attack.
The bromine atoms at C2 and C5 have a dual role. They exert a deactivating -I effect due to their electronegativity, but also a weaker +M effect by donating lone-pair electrons. The net effect is deactivation towards electrophilic substitution but activation towards nucleophilic substitution.
This electronic push-pull system creates a complex reactivity map. For SNAr reactions, the electron-withdrawing character of the ring nitrogens and bromines makes the C-Br bonds susceptible to nucleophilic attack. Frontier molecular orbital analysis of substituted dichloropyrimidines shows that both LUMO and LUMO+1 orbitals must sometimes be considered to predict regioselectivity, which is highly sensitive to the electronic nature of other substituents. wuxiapptec.com The C2 and C5 positions are electronically distinct, leading to potential selectivity in substitution reactions.
Steric Effects:
The bromine atom at the C5 position provides significant steric hindrance around the adjacent C4-amino and C6-H positions. This bulk can impede the approach of large reagents or catalysts.
In transition-metal-catalyzed C-H activation, the steric bulk at C5 could influence the geometry of the crucial palladacycle intermediate, potentially affecting the reaction rate. nih.gov
For nucleophilic substitution at the C2 or C5 positions, the steric environment around each bromine atom will influence the accessibility of the site to the incoming nucleophile. The approach to the C2 position is hindered by the N1 and N3 lone pairs, while the C5 position is flanked by the C4-amino and C6-hydrogen, creating a different steric environment that can contribute to regioselectivity in substitution reactions. stackexchange.com
Applications of 2,5 Dibromopyrimidin 4 Amine As a Building Block in Advanced Organic Synthesis
Precursor for Complex Pyrimidine-Fused Heterocyclic Systems
The inherent reactivity of the halogen and amino substituents in 2,5-Dibromopyrimidin-4-amine provides a powerful platform for the synthesis of intricate, fused heterocyclic systems. These fused pyrimidines are scaffolds of significant interest due to their prevalence in biologically active molecules. derpharmachemica.com Annulation strategies often involve an initial reaction at one of the bromine atoms, followed by an intramolecular cyclization that engages the second bromine or the amino group to form an additional ring.
A common strategy involves the palladium-catalyzed coupling of the C5-bromo position, followed by a cyclization to form a second ring. For instance, a synthetic approach analogous to the synthesis of pyrido[2,3-d]pyrimidines can be envisioned. nih.gov This would involve a Heck or Suzuki coupling at the C5 position with a suitable coupling partner, followed by an intramolecular cyclization reaction to construct the fused pyridine (B92270) ring. The remaining bromine at the C2 position and the amine at the C4 position are then available for further modification, adding another layer of complexity to the final structure.
The following table illustrates a representative reaction scheme for the formation of a fused pyrimidine (B1678525) system, highlighting the role of a dihalopyrimidine precursor.
| Reaction Step | Reactants | Reagents and Conditions | Product |
| 1. C-C Coupling | 5-Bromo-2,4-dichloropyrimidine, Cyclopentylamine | N/A | 5-Bromo-N-cyclopentyl-4-chloropyrimidin-2-amine |
| 2. Heck Reaction & Cyclization | Product from Step 1, Crotonic Acid | Palladium Catalyst | 2-Chloro-8-cyclopentyl-6-methylpyrido[2,3-d]pyrimidin-7(8H)-one |
This table demonstrates a known synthesis pathway for a pyrido[2,3-d]pyrimidine, illustrating a potential synthetic route that could be adapted for this compound to create similar fused heterocyclic systems. nih.gov
Role in the Synthesis of Multi-functionalized Pyrimidine Derivatives
The two bromine atoms on the this compound scaffold exhibit differential reactivity, enabling the selective and sequential introduction of various substituents. This feature is highly advantageous for creating multi-functionalized pyrimidine derivatives through palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. nih.govlibretexts.orgwikipedia.org
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with organoboronic acids or esters. nih.govmdpi.com The reaction is tolerant of a wide range of functional groups and is highly reliable for creating C-C bonds. libretexts.org
Sonogashira Coupling: This method is used to install alkyne moieties, forming C-C bonds between the pyrimidine core and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.org
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the bromine positions. wikipedia.orgnih.gov This is a powerful method for synthesizing complex amino-substituted heterocycles. beilstein-journals.orgresearchgate.net
The sequential nature of these couplings on the dibromo-scaffold allows for the precise installation of different functional groups at the C2 and C5 positions, leading to highly decorated pyrimidine cores with tailored electronic and steric properties.
| Coupling Reaction | General Reactants | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | C(sp²) - C(sp²) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | C(sp²) - C(sp) |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | C(sp²) - N |
This table summarizes key palladium-catalyzed cross-coupling reactions applicable to the functionalization of this compound.
Utilization in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules to explore broad areas of chemical space. nih.govcam.ac.ukscispace.com this compound is an excellent starting scaffold for DOS due to its capacity for divergent synthesis pathways. The two orthogonal reactive sites (the C2 and C5 bromine atoms) can be addressed with a wide array of coupling partners and reaction types.
A DOS strategy starting with this compound could involve:
Initial Diversification: A library of monosubstituted pyrimidines is created by reacting the starting material with a collection of different building blocks (e.g., various boronic acids in a Suzuki coupling).
Secondary Diversification: Each member of the initial library, now containing a single remaining bromine atom, is subjected to a second, different coupling reaction (e.g., Buchwald-Hartwig amination with a diverse set of amines).
Scaffold Modification: Alternatively, the functional groups introduced in the first two steps can be further modified, or an intramolecular reaction can be triggered to create a new fused-ring scaffold, thus introducing skeletal diversity. cam.ac.uk
This approach allows for the rapid generation of a large and structurally varied library of compounds from a single, readily accessible starting material, which is a cornerstone of modern drug discovery and chemical biology. nih.gov
Integration into Polymeric Materials and Conjugated Systems Research
Dihalogenated aromatic and heteroaromatic compounds are fundamental monomers for the synthesis of conjugated polymers via step-growth polymerization, typically through palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org this compound can serve as a difunctional monomer for creating novel polymeric materials with unique electronic and physical properties.
The incorporation of the electron-deficient pyrimidine ring into a polymer backbone can significantly influence the material's optoelectronic characteristics. When copolymerized with electron-rich monomers (a donor-acceptor or D-A approach), the resulting polymers can exhibit tailored band gaps, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com
Furthermore, the polymerization of rigid monomers like this compound through reactions like Sonogashira or Suzuki coupling can lead to the formation of porous organic polymers (POPs). researchgate.netrsc.org These materials are characterized by high surface areas, thermal stability, and tunable porosity, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgmdpi.com The presence of nitrogen atoms from the pyrimidine ring within the polymer framework can act as binding sites for metal catalysts or guest molecules.
| Polymer Type | Polymerization Method | Potential Comonomer | Key Feature/Application |
| Conjugated Polymer | Suzuki or Stille Coupling | Diboronic acid or distannane of an electron-rich unit (e.g., thiophene, fluorene) | Tunable optoelectronic properties for organic electronics |
| Porous Organic Polymer (POP) | Sonogashira Coupling | Diethynylarene | High surface area for gas storage and catalysis |
This table outlines the potential use of this compound as a monomer in the synthesis of advanced functional polymers.
Computational and Theoretical Studies of 2,5 Dibromopyrimidin 4 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 2,5-Dibromopyrimidin-4-amine. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy for studying organic molecules. irjweb.com
The electronic structure of a molecule governs its reactivity. Key aspects of this structure for this compound can be analyzed through its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and its Molecular Electrostatic Potential (MEP).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrimidine (B1678525) ring, while the LUMO would likely be distributed over the electron-deficient pyrimidine ring, influenced by the electronegative bromine and nitrogen atoms.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. mdpi.comnih.gov It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In the MEP of this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the pyrimidine ring and the amino group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the amino group and near the bromine atoms, suggesting sites for nucleophilic interaction.
Table 1: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific DFT calculations.
Conformational analysis is essential for understanding the three-dimensional structure and stability of a molecule. For this compound, this involves identifying the most stable arrangement of its atoms in space. Geometrical optimization using DFT would reveal the preferred conformation by finding the structure with the minimum energy on the potential energy surface. irjweb.com
Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrimidine ring and the orientation of the amino group relative to the ring would be established. Intramolecular interactions, such as hydrogen bonding between the amino group and an adjacent nitrogen or bromine atom, could also be investigated, as these can significantly influence the molecule's preferred conformation and reactivity.
Reaction Mechanism Investigations via Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound. This approach can provide detailed insights into how transformations occur, which is often challenging to determine experimentally.
A key aspect of studying reaction mechanisms is the identification of transition states—the highest energy points along the reaction coordinate. By locating and characterizing the transition state structures for reactions such as nucleophilic aromatic substitution on the pyrimidine ring, chemists can understand the feasibility of a proposed pathway.
The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. Computational methods can accurately calculate these barriers, providing a quantitative measure of reaction kinetics. For example, in a substitution reaction where a nucleophile attacks the pyrimidine ring, calculations can determine whether the attack is more favorable at the carbon bearing a bromine atom or at another position.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides both kinetic (from energy barriers) and thermodynamic (from the relative energies of reactants and products) information.
For instance, in a cross-coupling reaction involving this compound, computational studies can help to understand the stability of intermediates in the catalytic cycle and the energy barriers for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination). This detailed understanding can aid in optimizing reaction conditions.
Table 2: Hypothetical Energy Barriers for a Nucleophilic Substitution Reaction
| Reaction Step | Energy Barrier (kcal/mol) |
| Nucleophilic Attack | 15.2 |
| Halide Elimination | 5.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies of reaction mechanisms.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational studies can predict the reactivity and selectivity of this compound in various chemical reactions.
Regioselectivity , or the preference for reaction at a particular site in a molecule with multiple reactive positions, can be predicted by analyzing local reactivity descriptors. For this compound, which has several potential sites for electrophilic or nucleophilic attack, methods like Fukui function analysis or examination of the MEP can indicate the most probable site of reaction. For example, these analyses could predict whether a nucleophile would preferentially substitute the bromine at the 2- or 5-position of the pyrimidine ring.
Stereoselectivity , the preference for the formation of one stereoisomer over another, can also be investigated computationally. While this compound itself is achiral, in reactions that could introduce a chiral center, computational modeling can be used to calculate the energies of the transition states leading to different stereoisomeric products. The relative energies of these transition states can predict which stereoisomer will be formed preferentially.
Computational Design and Virtual Screening of Novel this compound Derivatives
The advancement of computational chemistry has revolutionized the early stages of drug discovery, providing powerful tools for the rational design and identification of novel therapeutic agents. For scaffolds like this compound, these in silico methods enable the exploration of vast chemical spaces to design derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Computational design and virtual screening are key strategies employed to prioritize compounds for synthesis and biological evaluation, thereby accelerating the development pipeline.
The core principle of these computational approaches is to model and predict the interaction between a small molecule (ligand) and its biological target, typically a protein. This is particularly relevant for the aminopyrimidine core, which is a well-established "scaffold" in medicinal chemistry, known for its role in developing kinase inhibitors. By leveraging computational techniques, researchers can systematically modify the this compound structure to optimize its binding affinity and specificity for a given target.
Structure-Based Virtual Screening and Molecular Docking
Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of the target protein. Molecular docking, a central component of SBVS, is a computational method that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This technique is instrumental in designing novel derivatives by elucidating key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity.
In studies involving related aminopyrimidine structures, molecular docking has been successfully used to identify potent inhibitors for various protein targets. For instance, in the discovery of inhibitors for p21-activated kinase 4 (PAK4), a critical target in cancer, molecular docking simulations were used to explore the structure-activity relationships of 2,4-diaminopyrimidine derivatives. The docking studies indicated the binding mode of the most potent compounds, with one derivative, compound B6, exhibiting the lowest docking score, which corresponds to a more favorable binding energy.
Similarly, docking studies on novel aminopyrimidine derivatives targeting bromodomain-containing protein 4 (BRD4), another cancer-related target, revealed crucial interactions. It was found that specific compounds could fit into the binding pocket, forming hydrogen bonds with key amino acid residues like Asn140 and hydrophobic interactions with residues such as Pro82 and Tyr97. This detailed understanding of binding modes allows for the rational design of new this compound derivatives with modifications aimed at strengthening these key interactions.
The results from molecular docking are often quantified by a "docking score" or an estimated binding energy, which helps in ranking and prioritizing potential drug candidates.
Table 1: Molecular Docking Performance of Selected Pyrimidine Derivatives against Various Targets
| Compound/Derivative | Target Protein | Docking Software/Method | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound B6 (2,4-diaminopyrimidine derivative) | PAK4 | Not Specified | -7.593 | Not Specified | |
| Compound 4 (Aminopyrimidine-2,4-dione derivative) | BRD4 | Not Specified | Not Specified | Asn140, Tyr97, Pro82 | |
| Compound 7 (Thio-pyrimidine-4-one derivative) | BRD4 | Not Specified | Not Specified | Cys136, Asn140, Tyr97, Pro82 | |
| Compound 5m (Pyridine derivative) | Kinesin Eg5 | Not Specified | -9.52 | GLU116, GLY117 | |
| Compound 4r (Pyrimidine derivative) | Kinesin Eg5 | Not Specified | -7.67 | GLU116, GLY117 |
Pharmacophore-Based Virtual Screening
When the 3D structure of a target is unknown or ambiguous, ligand-based methods such as pharmacophore modeling become invaluable. A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target. This model is generated based on a set of known active compounds.
This approach was employed in the search for novel BRD4 inhibitors, where a pharmacophore model was used to screen a large database containing millions of compounds. The screening identified several "hits" that matched the pharmacophore features, which were then subjected to further evaluation, including molecular docking and biological testing. A similar strategy was used to identify potential inhibitors of Casein Kinase 1 Epsilon (CK1ε), another kinase implicated in cancer. A pharmacophore-based screening combined with molecular docking and dynamic simulations successfully identified promising 2,4-diaminopyrimidine-based compounds.
For this compound, a pharmacophore model could be constructed based on known inhibitors of a target of interest that share the aminopyrimidine core. This model would then be used to screen virtual libraries of novel this compound derivatives, designed in silico, to identify those possessing the necessary features for biological activity.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the context of drug design, 3D-QSAR methods are used to build predictive models based on the three-dimensional properties of a set of molecules.
This methodology was applied to a series of 72 inhibitors of cyclin-dependent kinases CDK2, CDK4, and CDK6. By developing 3D-QSAR models, researchers were able to understand the structural requirements for potent inhibition of these kinases, which could then guide the design of new, more effective inhibitors. Such an approach could be used to analyze a series of synthesized this compound derivatives, correlating their structural modifications with observed biological activity to build a predictive model for designing next-generation compounds.
Future Research Directions and Emerging Trends for 2,5 Dibromopyrimidin 4 Amine
Development of More Selective and Efficient Synthetic Methods
While methods for the synthesis of pyrimidine (B1678525) derivatives are well-established, the pursuit of greater efficiency, selectivity, and sustainability remains a key objective. For a polysubstituted heterocycle like 2,5-Dibromopyrimidin-4-amine, future synthetic strategies will likely focus on minimizing step counts, improving atom economy, and enabling precise control over substitution patterns.
Emerging trends in this area include the expanded use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step. derpharmachemica.comnih.gov The development of novel MCRs could provide more direct routes to this compound analogues. Furthermore, the application of sustainable and energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis is expected to grow. acs.orgderpharmachemica.com These methods often lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. acs.org
The table below summarizes a comparison of conventional and emerging synthetic approaches applicable to pyrimidine derivatives.
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |
| Energy Efficiency | Lower | Higher (targeted heating) | Higher |
| Yields | Often moderate to good | Generally higher | Often improved |
| Side Reactions | More prevalent | Reduced | Reduced |
| Scalability | Well-established | Can be challenging | Can be challenging |
Future work will likely involve optimizing these techniques specifically for the synthesis of complex dihaloaminopyrimidines, potentially leading to novel, scalable, and environmentally benign production methods.
Exploration of Unconventional Reactivity and Catalytic Systems
The two bromine atoms on the this compound ring are at positions with different electronic environments, offering opportunities for selective functionalization. However, conventional cross-coupling reactions often exhibit predictable regioselectivity. A significant future direction is the exploration of unconventional reactivity through advanced catalytic systems that can override inherent substrate biases.
Ligand-controlled catalysis, for instance, has shown promise in reversing the typical site-selectivity in the cross-coupling of dihalogenated N-heteroarenes. By employing sterically demanding ligands, it is possible to direct catalytic activity to a normally less reactive site. This approach could unlock synthetic pathways to previously inaccessible derivatives of this compound.
Another burgeoning field is the direct C-H functionalization. Transition-metal-catalyzed C-H activation allows for the formation of new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalized starting materials. Research into directing group-assisted or regioselective C-H activation on the pyrimidine core could provide novel avenues for elaborating the structure of this compound, bypassing the need for halogenation and subsequent cross-coupling steps.
| Catalytic Approach | Description | Potential Application for this compound |
| Ligand-Controlled Cross-Coupling | Utilizes specialized ligands to alter the regiochemical outcome of reactions at the C2-Br vs. C5-Br positions. | Selective functionalization at either the C2 or C5 position, enabling access to a wider range of isomers. |
| Direct C-H Functionalization | Catalytically activates the C-H bond at the C6 position for direct coupling with various partners. | Introduction of new substituents at the C6 position without prior halogenation, increasing synthetic efficiency. |
| Photoredox Catalysis | Uses light to generate reactive intermediates under mild conditions. | Enabling novel transformations and coupling reactions that are not accessible through traditional thermal methods. |
Integration with High-Throughput Experimentation and Automation in Chemical Synthesis
The demand for large and diverse libraries of chemical compounds for screening and discovery has driven the development of high-throughput experimentation (HTE) and automated synthesis platforms. syrris.com The modular nature of this compound makes it an ideal scaffold for the creation of such libraries. nih.gov
Automated flow chemistry systems, in particular, offer precise control over reaction parameters, enhanced safety, and the ability to perform multi-step syntheses in a continuous, integrated fashion. researchgate.netchemspeed.com Integrating the synthesis of this compound derivatives into automated flow platforms could dramatically accelerate the exploration of its chemical space. nih.gov This would involve developing robust, reliable reactions that can be run in sequence to introduce a wide variety of substituents at the C2 and C5 positions.
Furthermore, the coupling of automated synthesis with artificial intelligence (AI) and machine learning algorithms is an emerging trend. nih.gov These systems can predict optimal reaction conditions, plan synthetic routes, and even learn from experimental feedback to improve future syntheses. nih.govphysicsworld.com Applying these "self-driving laboratories" to the chemistry of this compound could uncover novel structures and reaction pathways, accelerating the discovery of molecules with desired properties. physicsworld.comresearchgate.net
Expansion of its Role in Supramolecular Chemistry and Advanced Materials Science
The field of crystal engineering focuses on designing and synthesizing solid-state structures with specific properties by controlling intermolecular interactions. wikipedia.orgwindows.net this compound possesses several key features for supramolecular assembly: an amino group for hydrogen bonding, nitrogen atoms in the pyrimidine ring as hydrogen bond acceptors, and bromine atoms capable of participating in halogen bonding. uoc.gr
Future research will likely exploit these features to construct novel supramolecular architectures and advanced materials. For example, this compound and its derivatives could serve as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). acs.orgnih.govmdpi.com The specific geometry and functionality of the molecule could be used to tune the pore size, shape, and surface chemistry of these materials for applications in gas storage, separation, or catalysis. frontiersin.org
The ability to form predictable hydrogen and halogen bonding motifs makes this compound a valuable building block for crystal engineering of multi-component crystals, such as co-crystals, where the physical properties of a solid can be systematically tuned. nih.govbradford.ac.uk The interplay of these non-covalent interactions could be harnessed to create materials with tailored optical, electronic, or mechanical properties.
| Interaction Type | Donor/Acceptor Site on Molecule | Potential Application in Materials Science |
| Hydrogen Bonding | Donor: -NH2 group; Acceptor: Ring Nitrogens | Directing the assembly of predictable 1D, 2D, or 3D networks; formation of co-crystals. |
| Halogen Bonding | Donor: C2-Br and C5-Br atoms | Guiding crystal packing; creating specific structural motifs in coordination polymers and organic frameworks. |
| π-π Stacking | Pyrimidine ring | Influencing the electronic properties and stability of crystalline materials. |
Design of Targeted Chemical Probes and Building Blocks for Biological Systems Research
The pyrimidine core is a privileged scaffold in chemical biology and medicinal chemistry. gsconlinepress.com this compound provides a robust and synthetically tractable starting point for the design of targeted chemical probes to investigate biological systems. Its two reactive bromine handles allow for the sequential or differential introduction of functionalities, such as fluorophores, affinity tags, or reactive groups for bioorthogonal chemistry. nih.govnih.gov
A key future direction is the use of this scaffold to create probes for cellular imaging. For example, derivatives could be synthesized to act as fluorescent sensors that respond to changes in the cellular microenvironment, such as pH. nih.gov The core structure can be systematically modified to optimize photophysical properties and cellular localization. rsc.orgrsc.org
Moreover, the principles of bioorthogonal chemistry, which involve reactions that can occur in living systems without interfering with native biochemical processes, represent a major area of opportunity. wikipedia.orgescholarship.orgacs.org this compound can be used as a building block to synthesize molecules containing bioorthogonal handles (e.g., azides, alkynes). These molecules can then be used to label and study biomolecules in their native environment, providing powerful tools for understanding complex biological processes. researchgate.netnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
